molecular formula C11H9N3O3 B1518881 6-Methyl-2-(3-nitrophenyl)pyrimidin-1-ium-1-olate CAS No. 210036-45-6

6-Methyl-2-(3-nitrophenyl)pyrimidin-1-ium-1-olate

Cat. No.: B1518881
CAS No.: 210036-45-6
M. Wt: 231.21 g/mol
InChI Key: OQSQIMJVHWOCMG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of MNPO is C11H9N3O3 . It has a molecular weight of 231.21 g/mol . Detailed structural analysis such as NMR, HPLC, LC-MS, and UPLC can be found in technical documents .


Physical And Chemical Properties Analysis

MNPO has a molecular weight of 231.21 g/mol and a molecular formula of C11H9N3O3 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the retrieved papers .

Scientific Research Applications

Hydrogen Bonding and Dimerization

Strong Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding 6-Methyl-2-butylureidopyrimidone, a relative of the queried compound, demonstrates significant dimerization capabilities in the solid state and in CHCl3 solution through a robust donor−donor−acceptor−acceptor (DDAA) hydrogen bonding array. This dimerization is facilitated by an intramolecular hydrogen bond in the 4[1H]-pyrimidinone tautomer, leading to a dimerization constant exceeding 106 M-1 in CHCl3. The compound is sensitive to solvent composition, with equilibriums shifting in the presence of DMSO, and demonstrates tautomerization influenced by substituent electronegativity, particularly with 6-nitrophenyl- and 6-trifluoromethyl groups. These properties make ureidopyrimidone derivatives, especially those with 6-nitrophenyl substituents, valuable building blocks in supramolecular chemistry (Beijer et al., 1998).

Synthesis and Molecular Structure

Synthesis and Biological Evaluation of Some Novel Pyrimidine Derivatives Derived from Chalcones This study focuses on the synthesis of novel 6-(substituted phenyl)-4-(nitrophenyl) pyrimidin-2-ol derivatives, including those with a 6-nitrophenyl substituent. The research outlines the process of synthesizing these compounds and determining their structures using IR, 1H NMR, and mass spectrometry. The study provides foundational knowledge on the synthesis and structural confirmation of pyrimidine derivatives similar to the compound (Bhat et al., 2014).

Synthesis, Characterization, Crystal, and Molecular Structure Analysis of 3,4-dihydro-6-(2-hydroxyphenyl)-5-nitro-4-phenylpyrimidin-2(1H)-one This research presents the synthesis of a nitro and 2-hydroxyphenyl functionalized pyrimidinone, providing insights into the synthetic process, characterization, and X-ray diffraction-based structure confirmation. This study is relevant due to the structural and functional similarities with the queried compound, particularly the presence of a nitro group and pyrimidinone core (Savant et al., 2015).

Mechanism of Action

The mechanism of action of MNPO is not specified in the retrieved papers. As a pyrimidine derivative, it may interact with biological systems in a variety of ways, but specific interactions would depend on the context of the experiment or application.

Safety and Hazards

The specific safety and hazard information for MNPO is not available in the retrieved papers. It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Properties

IUPAC Name

6-methyl-2-(3-nitrophenyl)-1-oxidopyrimidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-8-5-6-12-11(13(8)15)9-3-2-4-10(7-9)14(16)17/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSQIMJVHWOCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(=NC=C1)C2=CC(=CC=C2)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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